![molecular formula C4H8N4 B579686 1-methyl-1H-pyrazole-3,5-diamine CAS No. 16675-35-7](/img/structure/B579686.png)
1-methyl-1H-pyrazole-3,5-diamine
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Overview
Description
1-Methyl-1H-pyrazole-3,5-diamine is a heterocyclic organic compound characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, and amino groups at positions 3 and 5. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
Preparation Methods
The synthesis of 1-methyl-1H-pyrazole-3,5-diamine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,3-diketones with hydrazine derivatives under acidic or basic conditions. For instance, the condensation of 1,3-diketones with hydrazine hydrate followed by cyclization can yield pyrazole derivatives . Industrial production methods often employ microwave-assisted reactions or eco-friendly catalytic systems to enhance yield and reduce reaction times .
Chemical Reactions Analysis
1-Methyl-1H-pyrazole-3,5-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in the formation of reduced pyrazole derivatives.
Major products formed from these reactions include substituted pyrazoles, pyrazole oxides, and reduced pyrazole derivatives .
Scientific Research Applications
Chemical Properties and Structure
1-Methyl-1H-pyrazole-3,5-diamine has the molecular formula C4H8N4. Its structure consists of a pyrazole ring with a methyl group at the 1-position and amino groups at the 3- and 5-positions. This specific arrangement contributes to its diverse chemical reactivity and biological activity.
Chemistry
In the field of chemistry, this compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. It can undergo various chemical reactions, including:
- Oxidation : Transforming the compound into corresponding oxides.
- Reduction : Modifying the amino groups or the pyrazole ring.
- Substitution : Participating in nucleophilic substitution reactions due to its amino groups.
Table 1: Chemical Reactions of this compound
Reaction Type | Description |
---|---|
Oxidation | Formation of oxides |
Reduction | Modification of functional groups |
Substitution | Nucleophilic substitution |
Biology
Research has demonstrated that this compound exhibits potential biological activities, including antimicrobial and anticancer properties. Its mechanism of action often involves interaction with specific biochemical pathways.
Case Study: Antimicrobial Activity
A study investigated the antimicrobial efficacy of 1-methyl-1H-pyrazole derivatives against various bacterial strains. The results indicated that certain derivatives displayed significant inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting their potential use as antimicrobial agents .
Medicine
In medicinal chemistry, this compound is explored as a pharmacophore in drug design. Its structural properties allow it to interact with biological targets effectively.
Case Study: Drug Development
A notable case involved the development of a new class of antifungal agents based on pyrazole derivatives. These compounds were designed to target mitochondrial respiratory chain enzyme complex II (succinate dehydrogenase), demonstrating enhanced antifungal activity compared to traditional agents .
Industrial Applications
The compound is also utilized in the production of agrochemicals and dyes. Its ability to act as a precursor for various chemical syntheses enhances its industrial relevance.
Mechanism of Action
The mechanism of action of 1-methyl-1H-pyrazole-3,5-diamine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to the disruption of cellular processes in microorganisms or cancer cells. The exact molecular targets and pathways depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar compounds to 1-methyl-1H-pyrazole-3,5-diamine include other pyrazole derivatives such as 3,5-dimethylpyrazole and 3,5-diphenylpyrazole. These compounds share the pyrazole core structure but differ in their substituents, leading to variations in their chemical and biological properties . The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and biological activity compared to other pyrazole derivatives .
Biological Activity
1-Methyl-1H-pyrazole-3,5-diamine is a heterocyclic organic compound belonging to the pyrazole family, characterized by its five-membered ring structure containing nitrogen atoms and amino groups. This compound has garnered attention due to its diverse biological activities, making it a subject of interest in medicinal chemistry, agriculture, and material sciences.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This compound features two amino groups at positions 3 and 5 of the pyrazole ring, which are crucial for its biological activity.
Biological Activities
This compound exhibits a range of biological activities, including:
- Antimicrobial Activity : The compound has shown efficacy against various bacterial strains and fungi. Studies have demonstrated that it can inhibit the growth of pathogens such as E. coli, Bacillus subtilis, and Aspergillus niger at effective concentrations .
- Anticancer Properties : Research indicates that derivatives of this compound may possess anticancer activity. For instance, certain synthesized pyrazole derivatives have been evaluated for their ability to inhibit tumor cell proliferation .
- Anti-tubercular Activity : Recent studies have revealed that this compound derivatives exhibit significant activity against Mycobacterium tuberculosis, with some compounds showing comparable efficacy to standard treatments like rifampicin .
The mechanism of action for this compound involves its interaction with specific molecular targets within cells. It is believed to act by inhibiting key enzymes or receptors involved in cellular processes. For example, it has been shown to inhibit monoamine oxidases (MAOs), which play a role in neurotransmitter metabolism .
Case Studies and Experimental Data
Several studies have explored the biological activity of this compound:
- Antimicrobial Studies : A study tested various pyrazole derivatives against Mycobacterium tuberculosis and reported significant inhibition rates at low concentrations (12.5 µg/mL) compared to standard drugs .
- Anticancer Activity : In vitro tests indicated that certain derivatives inhibited the growth of cancer cell lines effectively, with IC50 values comparable to established anticancer agents .
- Docking Studies : Molecular docking simulations have provided insights into the binding interactions between this compound and target proteins involved in disease mechanisms, suggesting potential pathways for therapeutic application .
Data Table
Properties
IUPAC Name |
1-methylpyrazole-3,5-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4/c1-8-4(6)2-3(5)7-8/h2H,6H2,1H3,(H2,5,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKMWPNCWMKQIER-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90693329 |
Source
|
Record name | 1-Methyl-1H-pyrazole-3,5-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90693329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16675-35-7 |
Source
|
Record name | 1-Methyl-1H-pyrazole-3,5-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90693329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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